molecular formula C₂₅H₃₈O₇ B1147070 3beta-Tetrahydrocortisol 3,21-Diacetate CAS No. 6820-57-1

3beta-Tetrahydrocortisol 3,21-Diacetate

Cat. No.: B1147070
CAS No.: 6820-57-1
M. Wt: 450.57
InChI Key:
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Description

3beta-Tetrahydrocortisol 3,21-Diacetate is a biochemical compound with the molecular formula C25H38O7 and a molecular weight of 450.57. It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Preparation Methods

The synthesis of 3beta-Tetrahydrocortisol 3,21-Diacetate involves the acetylation of 3beta-Tetrahydrocortisol. The reaction typically uses acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a controlled temperature to ensure the selective acetylation at the 3 and 21 positions of the steroid nucleus .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a basis for scaling up the process. The key steps involve:

    Acetylation: Using acetic anhydride and pyridine.

    Purification: Typically achieved through recrystallization or chromatography to obtain the pure diacetate product.

Chemical Reactions Analysis

3beta-Tetrahydrocortisol 3,21-Diacetate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, where nucleophiles such as hydroxide ions can replace the acetyl groups to regenerate the parent compound, 3beta-Tetrahydrocortisol.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride.

    Nucleophiles: Hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

3beta-Tetrahydrocortisol 3,21-Diacetate is primarily used in scientific research, particularly in the field of proteomics. Its applications include:

Mechanism of Action

The mechanism of action of 3beta-Tetrahydrocortisol 3,21-Diacetate involves its interaction with specific molecular targets and pathways. As a steroid derivative, it can interact with steroid receptors and modulate gene expression. The acetylation at the 3 and 21 positions may influence its binding affinity and activity at these receptors. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

3beta-Tetrahydrocortisol 3,21-Diacetate can be compared with other similar compounds, such as:

    3beta-Tetrahydrocortisol: The parent compound without acetylation.

    Cortisone Acetate: Another acetylated steroid used in medical applications.

    Hydrocortisone Acetate: A commonly used steroid with anti-inflammatory properties.

The uniqueness of this compound lies in its specific acetylation pattern, which may confer distinct biological activities and interactions compared to other acetylated steroids .

Properties

IUPAC Name

[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(32-15(2)27)7-9-23(16,3)22(18)20(28)12-24(19,25)4/h16-20,22,28,30H,5-13H2,1-4H3/t16-,17-,18+,19+,20+,22-,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAODEALOJFHBD-NHOVEWACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)OC(=O)C)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858449
Record name [2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6820-57-1
Record name [2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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